molecular formula C20H19FN4OS B4459826 [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B4459826
M. Wt: 382.5 g/mol
InChI Key: RNQCENZNIBEBSZ-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a complex synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates two privileged pharmacophores: a 4-methyl-1,3-thiazole ring linked to a 4-fluorophenyl group and a N-(pyridin-2-yl)piperazine moiety, connected via a methanone linker. The piperazine ring is a common feature in many biologically active compounds and FDA-approved drugs, often used to optimize a molecule's physicochemical properties and its interaction with biological targets . The specific arrangement of these subunits makes this compound a valuable intermediate or lead structure in medicinal chemistry campaigns, particularly for investigating new ligands for central nervous system targets . The presence of the thiazole ring is also of significant interest, as this heterocycle is found in molecules with a broad spectrum of pharmacological activities . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a reference standard in biological screening assays to explore new therapeutic areas. The product is provided as a high-purity solid for research purposes. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-14-18(27-19(23-14)15-5-7-16(21)8-6-15)20(26)25-12-10-24(11-13-25)17-4-2-3-9-22-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCENZNIBEBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridylpiperazine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution. For example:

  • Reaction with Amines : The methyl group at C-4 of the thiazole enhances electron density, facilitating substitution at C-5. In analogous compounds, phenacyl bromide reacts with thioamides under Hantzsch-thiazole synthesis conditions to form thiazole derivatives .

  • Halogenation : Electrophilic aromatic substitution at the thiazole’s C-5 position can occur, though steric hindrance from the adjacent methyl group may limit reactivity .

Condensation Reactions at the Methanone Carbonyl

The carbonyl group participates in condensation reactions:

  • Formation of Hydrazones : Reaction with hydrazines yields hydrazone derivatives, as seen in structurally similar compounds .

  • Schiff Base Formation : Condensation with primary amines under anhydrous conditions produces imine-linked analogs, which are often explored for bioactivity .

Piperazine Functionalization

The piperazine moiety undergoes typical secondary amine reactions:

Reaction Type Conditions Example Product
Acylation Acetyl chloride, DCM, room temperatureN-Acetyl-piperazino derivative
Alkylation Alkyl halides, K₂CO₃, reflux in ethanolN-Alkyl-piperazino methanone
Cyclocondensation Phenacyl bromide, PEG-400, 40–45°C Thiazole-piperazine hybrids (e.g., compound 19j in )

Cross-Coupling Reactions

The pyridyl group on the piperazine enables metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridyl ring, as demonstrated in related piperazine-thiazole hybrids .

Biological Interactions via Molecular Docking

Though not a chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Competitive Binding : The fluorophenyl and pyridyl groups engage in π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinases), mimicking ATP binding .

Key Synthetic Challenges:

  • Steric Hindrance : The methyl group on the thiazole and bulkiness of the piperazine may limit reaction rates.

  • Regioselectivity : Multiple reactive sites (thiazole C-5, piperazine N-atoms) require careful optimization of conditions .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways responsible for cell survival and proliferation.

Antimicrobial Properties

Thiazole compounds are known for their antimicrobial activities. Preliminary studies have shown that this specific compound possesses antibacterial effects against Gram-positive and Gram-negative bacteria. It has also shown antifungal activity, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent investigations suggest that compounds with a similar structure may provide neuroprotective benefits. The potential application of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is being explored. The proposed mechanism involves the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been highlighted in various studies. It may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property opens avenues for its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells via mitochondrial pathway modulation.
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli with MIC values < 20 µg/mL.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins.
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6 in animal models of inflammation.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Variations

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (HPLC) Key Characterization Methods
Target Compound 4-(2-pyridyl)piperazino group 490.6 (calc.) Not reported Not reported Not reported NMR, MS (referenced methods)
[4-(4-Fluorophenyl)piperazin-1-yl][2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone (ID: L102-0406) 4-(4-Fluorophenyl)piperazine instead of 4-(2-pyridyl)piperazine 490.6 Not reported Not reported Not reported NMR, MS
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-(pyrrolidin-1-yl)pyrimidine (53) Piperidine core, pyrrolidinyl-pyrimidine substituent 439 (MH+) Not reported 58 >95% HPLC, MS
(4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g) Benzhydryl-piperazine, sulfonamide-piperidine Not reported 230 Variable Not reported 1H/13C/19F NMR, TLC

Key Observations :

  • Replacement of the 2-pyridyl group with a 4-fluorophenyl in L102-0406 retains molecular weight but alters electronic properties due to fluorine’s electronegativity .
  • Compound 53 (piperidine core) shows lower molecular weight and higher synthetic yield (58%) compared to benzhydryl derivatives (e.g., 6g, 230°C melting point) .

Analogues with Thiazole/Pyrazole Heterocycle Modifications

Compound Name Key Structural Differences Crystallographic Data Conformation
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)pyrazol-1-yl]thiazole (4) Chlorophenyl-thiazole, triazole-pyrazole hybrid Triclinic, P¯1, two independent molecules Planar except one fluorophenyl
(3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone Pyrazolo-thiazole, methoxyphenyl, chloro-fluorophenyl Not reported Not reported

Key Observations :

  • Compound 4’s isostructural triclinic packing suggests similar solid-state stability to the target compound, but conformational flexibility arises from a perpendicular fluorophenyl group .

Substituent Effects on Bioactivity and Physicochemical Properties

  • Fluorine vs. Chlorine : Chlorophenyl-thiazole analogues (e.g., ) may exhibit altered lipophilicity (Cl: +0.71, F: +0.14 π substituent constants) compared to fluorophenyl, impacting membrane permeability .
  • Sulfonamide vs. Methanone: Sulfonamide-containing derivatives (e.g., 6k, 6l in ) show higher melting points (132–230°C) due to hydrogen-bonding capacity, whereas methanone-linked compounds prioritize ketone-based reactivity .
  • Piperazine vs.

Biological Activity

The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a thiazole derivative that has gained interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16FNO5S
  • Molecular Weight : 421.5 g/mol
  • IUPAC Name : 2-[4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]sulfonylacetic acid

The structure of this compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone have shown effectiveness against Mycobacterium tuberculosis (Mtb). One study reported that derivatives with structural similarities demonstrated IC50 values as low as 2.03 μM against Mtb strains, indicating potent activity with minimal cytotoxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM .

Anticancer Activity

Thiazole compounds have also been evaluated for their anticancer properties. A study highlighted the ability of certain thiazole derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound under review has been implicated in the modulation of cellular mechanisms that lead to programmed cell death, particularly in breast cancer cell lines .

The proposed mechanisms for the biological activity of thiazole derivatives like [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone include:

  • Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
  • Induction of Ferroptosis : Some studies suggest that thiazoles with electrophilic groups can induce ferroptosis—a form of regulated cell death—by targeting glutathione peroxidase 4 (GPX4), a key regulator in cellular oxidative stress responses .
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells, contributing to their antimicrobial effects .

Study on Antitubercular Activity

A notable study synthesized a series of thiazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The most active compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra while exhibiting no toxicity towards MRC-5 cells . This selective inhibition highlights the potential for developing targeted therapies against tuberculosis.

Evaluation of Anticancer Properties

Another research effort focused on the anticancer potential of thiazole derivatives. The study assessed various analogs for their ability to inhibit cancer cell proliferation and induce apoptosis. The findings indicated that specific modifications to the thiazole structure enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .

Summary Table of Biological Activities

Activity Type Effectiveness IC50/IC90 Values Cell Line Used
AntitubercularSignificant activityIC50: 2.32 μMMtb H37Ra
AnticancerInduces apoptosisVaries by compoundBreast cancer lines
Ferroptosis InductionHigh potencyNot specifiedVarious cancer lines

Q & A

Q. Q1. What are the common synthetic routes for preparing [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone?

Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React 4-fluorophenyl-substituted thiourea derivatives with α-halo ketones (e.g., bromoacetone) under basic conditions to form the 1,3-thiazole core .

Piperazine Coupling : Introduce the 4-(2-pyridyl)piperazine moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acyl chlorides) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Key Characterization : Confirm structure via 1H^1 \text{H}-NMR (thiazole proton at δ 7.1–7.3 ppm), 13C^{13} \text{C}-NMR (carbonyl signal at ~170 ppm), and HRMS (exact mass validation) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields for the acylation step in this compound’s synthesis?

Answer: Optimization strategies include:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during acyl transfer .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Data-Driven Approach : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acyl chloride:piperazine ratio) to maximize yield .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ATPase assays .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for GPCRs .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced Biological Target Identification

Q. Q4. How can contradictory activity data between in vitro and cell-based assays be resolved?

Answer: Potential factors and solutions:

  • Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
  • Off-Target Effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What structural modifications enhance this compound’s selectivity for kinase targets?

Answer: Proposed modifications based on SAR trends:

  • Thiazole Substitution : Replace 4-methyl with bulkier groups (e.g., isopropyl) to improve hydrophobic pocket binding .
  • Piperazine Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridyl ring to modulate receptor affinity .
  • Methanone Linker : Replace the carbonyl with a sulfonamide group to reduce metabolic liability .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

Sample Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting NMR/IR signals .

Solvent Artifacts : Use deuterated solvents (e.g., DMSO-d6_6) and avoid residual protonated solvents .

Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening signals .

Notes

  • Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro studies .
  • Data Reproducibility : Replicate experiments ≥3 times and report mean ± SD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
Reactant of Route 2
Reactant of Route 2
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

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